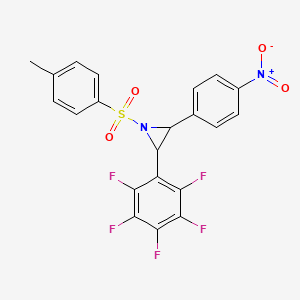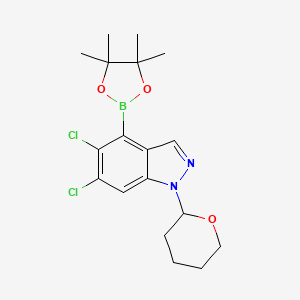
Tert-butyl 2,3-dimethoxyphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2,3-dimethoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,3-dimethoxyphenyl)carbamate typically involves the reaction of 2,3-dimethoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods: Industrial production methods for tert-Butyl (2,3-dimethoxyphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (2,3-dimethoxyphenyl)carbamate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.
Substitution: The tert-butyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The corresponding amine.
Substitution: The deprotected amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2,3-dimethoxyphenyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids.
Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection of functional groups during synthesis.
Industry: In the chemical industry, tert-Butyl (2,3-dimethoxyphenyl)carbamate is used in the production of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of tert-Butyl (2,3-dimethoxyphenyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage is resistant to a variety of reaction conditions, allowing for selective deprotection when needed. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the methoxy groups.
tert-Butyl (3,4-dimethoxyphenyl)carbamate: Similar but with methoxy groups at different positions.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar but with hydroxyl groups instead of methoxy groups.
Uniqueness: tert-Butyl (2,3-dimethoxyphenyl)carbamate is unique due to the presence of methoxy groups at the 2 and 3 positions, which can influence its reactivity and stability. The methoxy groups can participate in hydrogen bonding and other interactions, making this compound particularly useful in specific synthetic applications.
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
tert-butyl N-(2,3-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15) |
InChI-Schlüssel |
ICICTGVUVVDNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



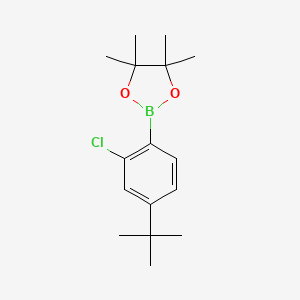
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
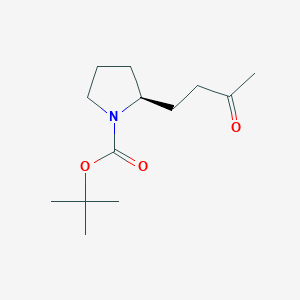
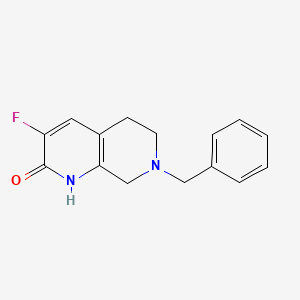
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)

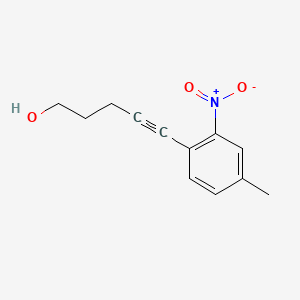
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)



